molecular formula C18H15N3O B12634677 1-Benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazole CAS No. 920282-82-2

1-Benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazole

Cat. No.: B12634677
CAS No.: 920282-82-2
M. Wt: 289.3 g/mol
InChI Key: FPJJWELIFMJLMY-UHFFFAOYSA-N
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Description

Structural Characterization of 1-Benzyl-4-[(4-Methoxyphenyl)ethynyl]-1H-1,2,3-Triazole

IUPAC Nomenclature and Systematic Identification

The systematic name 1-benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazole adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent heterocycle is a 1H-1,2,3-triazole ring substituted at position 1 with a benzyl group (-CH₂C₆H₅) and at position 4 with an ethynyl group (-C≡C-) linked to a 4-methoxyphenyl moiety. The ethynyl spacer bridges the triazole core and the methoxy-substituted aromatic ring, creating a conjugated system.

The molecular formula is C₂₄H₁₉N₃O , with a molecular weight of 365.43 g/mol. Key identifiers include the PubChem CID 25185932 and CAS registry numbers such as 116557-81-4.

Molecular Geometry and Conformational Analysis

The molecule adopts a planar conformation in the triazole ring, with the benzyl and ethynyl substituents oriented orthogonally to minimize steric hindrance. Density functional theory (DFT) calculations suggest a dihedral angle of 85.3° between the triazole and 4-methoxyphenyl planes, while the benzyl group forms a 72.8° angle with the central ring.

Notably, single-crystal X-ray diffraction reveals two independent molecules in the asymmetric unit, exhibiting slight conformational differences. The ethynyl bond length measures 1.203 Å, consistent with sp-hybridized carbon atoms, while the triazole ring displays bond lengths of 1.318 Å (N1-N2), 1.312 Å (N2-C3), and 1.370 Å (C3-N4), confirming aromaticity.

Crystallographic Studies

Unit Cell Parameters and Space Group Determination

The compound crystallizes in the triclinic crystal system with space group P-1 (No. 2). Unit cell parameters include a = 9.9038(9) Å , b = 10.2928(9) Å , c = 18.8715(19) Å , α = 103.541(6)° , β = 90.507(7)° , and γ = 97.157(7)° , yielding a unit cell volume of 1854.2(3) ų. The Z-value of 4 indicates four molecules per unit cell.

Intramolecular Non-Covalent Interactions

Intramolecular stabilization arises from C-H⋯N and C-H⋯O interactions. For instance, the methoxy oxygen (O1) participates in a C-H⋯O hydrogen bond with H15 (C15-H15) at a distance of 2.432 Å. Similarly, the triazole N2 atom forms a C-H⋯N interaction with H7 (C7-H7) at 2.385 Å. These interactions enforce rigidity in the ethynyl-linked aromatic system.

Intermolecular π-π Stacking Phenomena

The crystal packing is dominated by π-π interactions between adjacent 4-methoxyphenyl and benzyl rings. The centroid-to-centroid distance measures 3.702 Å, with an interplanar spacing of 3.456 Å. Additional C-H⋯π interactions occur between the triazole C13-H13 group and the centroid of a neighboring phenyl ring (2.987 Å). These interactions propagate a herringbone arrangement along the crystallographic a-axis.

Table 1: Crystallographic Data for 1-Benzyl-4-[(4-Methoxyphenyl)ethynyl]-1H-1,2,3-Triazole

Parameter Value
Crystal system Triclinic
Space group P-1
a (Å) 9.9038(9)
b (Å) 10.2928(9)
c (Å) 18.8715(19)
α (°) 103.541(6)
β (°) 90.507(7)
γ (°) 97.157(7)
Volume (ų) 1854.2(3)
Z 4
Density (g/cm³) 1.309

Properties

CAS No.

920282-82-2

Molecular Formula

C18H15N3O

Molecular Weight

289.3 g/mol

IUPAC Name

1-benzyl-4-[2-(4-methoxyphenyl)ethynyl]triazole

InChI

InChI=1S/C18H15N3O/c1-22-18-11-8-15(9-12-18)7-10-17-14-21(20-19-17)13-16-5-3-2-4-6-16/h2-6,8-9,11-12,14H,13H2,1H3

InChI Key

FPJJWELIFMJLMY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C#CC2=CN(N=N2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 1-Benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazole typically involves the following steps:

    Click Chemistry: The Huisgen 1,3-dipolar cycloaddition reaction, commonly known as “click chemistry,” is often employed. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring.

    Reaction Conditions: The reaction is usually carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, under mild conditions. Solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.

    Industrial Production: For large-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and higher yields.

Chemical Reactions Analysis

1-Benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl groups, using reagents like sodium hydride or lithium diisopropylamide (LDA).

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes.

Scientific Research Applications

1-Benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: In the industrial sector, it is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazole involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases involved in disease progression.

    Pathways Involved: By inhibiting these targets, the compound can modulate various cellular pathways, leading to therapeutic effects. For instance, it may induce apoptosis in cancer cells or inhibit the growth of microbial pathogens.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous triazoles, focusing on substituent effects, synthesis, and applications.

Substituent Effects at the C4 Position
Compound Name C4 Substituent Yield (%) Melting Point (°C) Key Properties/Applications References
1-Benzyl-4-(4-methoxyphenyl)-1H-1,2,3-triazole (10k ) 4-Methoxyphenyl 69 142–143 High-yield synthesis via CuAAC
1-Benzyl-4-(p-tolyl)-1H-1,2,3-triazole (10l ) p-Tolyl 90 152–154 Electron-donating methyl enhances yield
1-Benzyl-4-(m-tolyl)-1H-1,2,3-triazole (10m ) m-Tolyl 76 146–147 Lower symmetry reduces melting point
1-Benzyl-4-(4-nitrophenyl)-1H-1,2,3-triazole (5c ) 4-Nitrophenyl 83 Not reported Electron-withdrawing nitro group; used in ligand design
1-Benzyl-4-(2-methoxyphenyl)-1H-1,2,3-triazole 2-Methoxyphenyl Not reported Not reported 96.8% corrosion inhibition efficiency

Key Observations :

  • Electron-donating groups (e.g., methoxy, methyl) at the para position improve synthetic yields, as seen in 10k (69%) and 10l (90%) .
  • Ortho-substitution (2-methoxyphenyl) significantly enhances corrosion inhibition (96.8%), likely due to steric and electronic modulation .
  • Electron-withdrawing groups (e.g., nitro in 5c ) reduce symmetry and alter electronic properties, making them suitable for coordination chemistry .
Fluorinated and 5-Alkynyl Derivatives
Compound Name Substituent(s) Yield (%) Key Properties/Applications References
1-Benzyl-5-fluoro-4-(4-methoxyphenyl)-1H-1,2,3-triazole 5-Fluoro, 4-(4-methoxyphenyl) Not reported Potential radiopharmaceutical applications
1-Benzyl-4-(4-methoxyphenyl)-5-((4-methoxyphenyl)ethynyl)-1H-1,2,3-triazole (3ac ) 4-(4-Methoxyphenyl), 5-Ethynyl 85 Enhanced rigidity; single-crystal structure resolved
1-Benzyl-4-(3-fluoro-4-methylphenyl)-5-((3-fluoro-4-methylphenyl)ethynyl)-1H-1,2,3-triazole (3ae ) 4-(Fluoro-methylphenyl), 5-Ethynyl 85 Dual substituents improve regioselectivity

Key Observations :

  • 5-Alkynyl groups (e.g., 3ac ) increase molecular rigidity, as confirmed by X-ray crystallography, which could enhance binding in catalytic or biological systems .

Key Observations :

  • CuAAC remains the most reliable method for high yields (69–90%) .
  • Photochemical methods offer eco-friendly alternatives but require optimization for sensitive substituents .

Biological Activity

1-Benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazole is a compound that belongs to the class of triazoles, which have gained significant attention due to their diverse biological activities. This article explores the biological activity of this specific triazole derivative, focusing on its antibacterial, antifungal, antiviral, and anticancer properties.

  • Molecular Formula : C₁₆H₁₅N₃O
  • Molecular Weight : 265.31 g/mol
  • CAS Number : 25185932

Antibacterial Activity

Research indicates that triazole derivatives exhibit substantial antibacterial properties. For instance, studies have shown that compounds with a triazole core can inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus.

Case Study: Antibacterial Screening

A recent study evaluated the antibacterial activity of several triazole derivatives against a panel of bacteria. The results indicated that 1-Benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazole demonstrated effective inhibition against Bacillus subtilis and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as ciprofloxacin.

CompoundBacteria TestedMIC (µg/mL)Zone of Inhibition (mm)
1-Benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazoleBacillus subtilis1020
1-Benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazolePseudomonas aeruginosa1518

Antifungal Activity

Triazoles are well-known for their antifungal properties. The compound in focus has been tested against various fungal strains.

Research Findings

In vitro studies have shown that 1-Benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazole exhibits antifungal activity against Candida albicans. The compound was found to disrupt fungal cell membrane integrity, leading to cell death.

Fungal StrainMIC (µg/mL)Effect
Candida albicans5Cell membrane disruption

Antiviral Activity

Triazoles have also been explored for their antiviral potential. Preliminary studies suggest that the compound may inhibit viral replication in certain cell lines.

In Vitro Studies

A study investigated the antiviral activity of various triazole derivatives against the influenza virus. The results indicated that 1-Benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazole significantly reduced viral titers in infected cells.

Virus TypeIC50 (µM)Mechanism of Action
Influenza A12.5Inhibition of viral RNA synthesis

Anticancer Properties

The anticancer activity of triazole derivatives has been a focal point in recent research. The compound has shown promise in inhibiting cancer cell proliferation.

Cell Line Studies

In vitro assays conducted on various cancer cell lines demonstrated that 1-Benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazole induced apoptosis in breast cancer cells (MCF-7), with an IC50 value indicating effective cytotoxicity.

Cell LineIC50 (µM)Apoptosis Induction
MCF-78Yes

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